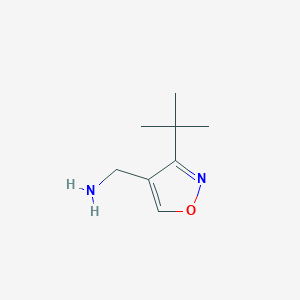

(3-Tert-butyl-1,2-oxazol-4-yl)methanamine

Description

General Overview of 1,2-Oxazoles (Isoxazoles) as Key Heterocyclic Scaffolds in Organic Chemistry

1,2-Oxazoles, commonly known as isoxazoles, are five-membered heterocyclic rings containing one nitrogen and one oxygen atom adjacent to each other. nih.gov This arrangement of heteroatoms within the aromatic ring imparts unique chemical properties and reactivity. The isoxazole (B147169) ring is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. rsc.org

The synthesis of the isoxazole core can be achieved through various methods, with the most common being the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the condensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. researchgate.netnih.gov The stability of the isoxazole ring allows for a wide range of chemical modifications, yet it can also be cleaved under specific conditions, making it a useful synthetic intermediate. researchgate.net This dual nature of stability and reactivity makes isoxazoles valuable building blocks in the synthesis of more complex molecules. rsc.org

Significance of Functionalized 1,2-Oxazoles in Contemporary Chemical Research

The isoxazole moiety is a key component in numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govrsc.orgresearchgate.net The versatility of the isoxazole scaffold allows for the introduction of various functional groups at different positions on the ring, which can significantly influence the compound's pharmacological profile. nih.gov This "functionalization" is a critical aspect of modern drug discovery, enabling chemists to fine-tune the properties of a molecule to enhance its efficacy and selectivity. rsc.orgresearchgate.net

In recent years, there has been a surge in the development of novel synthetic strategies for creating a wide array of functionalized isoxazole derivatives. rsc.org These methods, including transition metal-catalyzed reactions, have expanded the chemical space accessible to researchers, leading to the discovery of new bioactive molecules. researchgate.net The ability to strategically place different substituents on the isoxazole ring is crucial for modulating the compound's interaction with biological targets. nih.gov

Structural Features and Positional Isomerism of (3-Tert-butyl-1,2-oxazol-4-yl)methanamine

The name this compound precisely describes the molecular architecture of the compound. The core of the molecule is a 1,2-oxazole ring. A tert-butyl group, a bulky and sterically hindering substituent, is attached to the 3-position of this ring. A methanamine group (-CH2NH2) is attached to the 4-position.

Positional Isomerism: The arrangement of substituents on the isoxazole ring can lead to various positional isomers. For instance, the tert-butyl and methanamine groups could be attached to other available positions on the ring, such as the 5-position. Each of these isomers would be a distinct compound with potentially different physical and chemical properties.

| Feature | Description |

| Core Heterocycle | 1,2-Oxazole (Isoxazole) |

| Substituent at C3 | Tert-butyl group |

| Substituent at C4 | Methanamine group |

| Substituent at C5 | Unsubstituted (Hydrogen) |

The specific placement of the bulky tert-butyl group at the 3-position and the reactive methanamine group at the 4-position defines the unique chemical character of this compound and distinguishes it from its other possible positional isomers.

Structure

3D Structure

Properties

IUPAC Name |

(3-tert-butyl-1,2-oxazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-8(2,3)7-6(4-9)5-11-10-7/h5H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWJOSNHFVFWSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC=C1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of 3 Tert Butyl 1,2 Oxazol 4 Yl Methanamine

Reactivity Profile of the 1,2-Oxazole Heterocycle

The 1,2-oxazole ring is an electron-rich aromatic heterocycle. Its reactivity is significantly influenced by the weak N-O bond, which is a key feature in many of its chemical transformations. wikipedia.org

While oxazole (B20620) (1,3-oxazole) rings typically undergo electrophilic substitution at the C5 position, the reactivity of the 1,2-oxazole (isoxazole) isomer can be different. tandfonline.comnumberanalytics.com Isoxazole (B147169) itself is generally resistant to electrophilic aromatic substitution. However, the presence of activating, electron-donating groups on the ring can facilitate such reactions. numberanalytics.com In the case of (3-Tert-butyl-1,2-oxazol-4-yl)methanamine, the tert-butyl group at C3 and the methanamine group at C4 are both electron-donating. These substituents would activate the single remaining unsubstituted carbon, C5, making it the expected site for electrophilic attack.

Table 1: Predicted Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Expected Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-(3-tert-butyl-1,2-oxazol-4-yl)methanamine |

| Halogenation | Br₂/FeBr₃ | 5-Bromo-(3-tert-butyl-1,2-oxazol-4-yl)methanamine |

| Sulfonation | SO₃/H₂SO₄ | (3-tert-butyl-4-(aminomethyl)-1,2-oxazol-5-yl)sulfonic acid |

Nucleophilic substitution reactions on the oxazole ring are generally uncommon unless a suitable leaving group is present. pharmaguideline.comthepharmajournal.com More frequently, nucleophilic attack, particularly by strong bases, leads to the cleavage of the heterocyclic ring. pharmaguideline.com For isoxazoles, the lability of the N-O bond makes the ring susceptible to opening under various nucleophilic conditions. Deprotonation at a ring carbon can initiate a cascade of reactions resulting in ring cleavage. For instance, treatment with a strong base could potentially deprotonate the C5 position, leading to ring fragmentation. Another common pathway involves the reductive cleavage of the N-O bond, which opens the ring to form a vinylogous amide. Under UV irradiation, the isoxazole ring can collapse and rearrange into an oxazole via an azirine intermediate, a process initiated by the cleavage of the weak N-O bond. wikipedia.org

The stability of the 1,2-oxazole ring is a critical factor in its chemical transformations. The N-O bond is the most vulnerable point in the heterocycle, particularly under reductive conditions. Catalytic hydrogenation, for example, can readily cleave this bond, leading to the decomposition of the ring structure into acyclic fragments, such as β-amino-enones or β-diketones after hydrolysis. Similarly, reduction with reagents like nickel-aluminum alloy can result in the opening of the oxazole ring. tandfonline.comsemanticscholar.org The ring also exhibits photochemical instability, where UV light can provide the energy needed to break the N-O bond and induce rearrangement or fragmentation. wikipedia.org

Functional Group Interconversions and Reactions of the Methanamine Moiety

The primary amine of the methanamine group is a highly reactive and versatile functional group, serving as a key site for derivatization.

The lone pair of electrons on the nitrogen atom of the methanamine group makes it a potent nucleophile, readily participating in a variety of common amine reactions.

Acylation: The amine reacts with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. This reaction is fundamental for introducing a wide range of carbonyl-containing substituents.

Alkylation: Reaction with alkyl halides or other alkylating agents leads to the formation of secondary and tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reactants.

Arylation: The amine can undergo reactions with aryl halides, typically under transition-metal catalysis (e.g., Buchwald-Hartwig amination), to form N-aryl derivatives.

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The resulting C=N double bond of the imine is susceptible to reduction. A common and highly useful transformation is reductive amination, where the imine is reduced in situ or in a subsequent step, typically using reducing agents like sodium borohydride (B1222165) (NaBH₄) or hydrogen gas with a metal catalyst. This two-step sequence effectively converts the primary amine into a secondary amine, providing a powerful method for constructing larger, more complex molecules. A direct synthesis of imines from alcohols and amines, catalyzed by ruthenium complexes, has also been developed, liberating hydrogen gas as the only byproduct. dtu.dk

Table 2: Representative Reactions of the Methanamine Moiety

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Acylation | Acetyl Chloride | N-((3-tert-butyl-1,2-oxazol-4-yl)methyl)acetamide |

| Alkylation | Methyl Iodide | N-methyl-(this compound) |

| Arylation | Phenyl Bromide (with Pd catalyst) | N-phenyl-(this compound) |

| Imine Formation | Benzaldehyde (B42025) | N-benzylidene-(this compound) |

Chemical Modifications at the Tert-butyl Group and its Adjacent Positions

The tert-butyl group of this compound is generally considered to be chemically robust and sterically hindering, which can limit its reactivity. However, recent advances in C-H activation and oxidation catalysis have opened up possibilities for the functionalization of such sterically congested alkyl groups.

While no specific examples of the chemical modification of the tert-butyl group on the this compound scaffold have been documented in the reviewed literature, general methodologies for the oxidation of tert-butyl groups on other organic molecules could potentially be applied. For instance, selective hydroxylation of the tert-butyl group to form the corresponding alcohol, (3-(2-hydroxy-2-methylpropyl)-1,2-oxazol-4-yl)methanamine, might be achievable using powerful oxidizing agents or specialized catalytic systems. Recent research has demonstrated the non-directed catalytic hydroxylation of sterically congested primary C-H bonds in tert-butyl groups using manganese catalysts. chemrxiv.orgnih.govresearchgate.net

Further oxidation of the resulting primary alcohol could lead to the corresponding carboxylic acid, 2-methyl-2-(4-(aminomethyl)-1,2-oxazol-3-yl)propanoic acid. It is important to note that such transformations would likely require carefully optimized conditions to avoid undesired side reactions on the isoxazole ring or the aminomethyl group.

Modifications at the positions adjacent to the tert-butyl group, i.e., the C5 position of the isoxazole ring, are also conceivable, though likely challenging due to steric hindrance from the bulky tert-butyl group. Electrophilic substitution reactions on the isoxazole ring, if feasible, would likely be directed by the existing substituents.

Table 2: Potential Chemical Modifications of the Tert-butyl Group

| Transformation | Potential Product | Potential Reagents/Methods |

| Hydroxylation | (3-(2-Hydroxy-2-methylpropyl)-1,2-oxazol-4-yl)methanamine | Advanced Oxidation Catalysts (e.g., Mn-based catalysts) |

| Oxidation to Carboxylic Acid | 2-Methyl-2-(4-(aminomethyl)-1,2-oxazol-3-yl)propanoic acid | Strong Oxidizing Agents (e.g., KMnO₄, RuO₄) |

Computational and Theoretical Investigations on 3 Tert Butyl 1,2 Oxazol 4 Yl Methanamine

Electronic Structure and Aromaticity Analysis of the 1,2-Oxazole Ring System

The 1,2-oxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. Its electronic structure is a result of the interplay between the electronegative heteroatoms and the delocalized π-electron system. Computational studies, often employing Density Functional Theory (DFT), provide insight into the degree of aromaticity and electron distribution within this ring.

The aromaticity of azoles is a subject of ongoing theoretical investigation, with various computational indices used to quantify it. Common metrics include the Aromatic Stabilization Energy (ASE), the Harmonic Oscillator Model of Aromaticity (HOMA), and the Nucleus-Independent Chemical Shift (NICS). While oxazoles are considered aromatic compounds, they are generally found to be less aromatic than analogues like thiazoles. The high electronegativity of the oxygen atom can lead to a less effective delocalization of π-electrons. tandfonline.com

| Heterocycle | HOMA Index | NICS(1)zz (ppm) | Reference Concept |

|---|---|---|---|

| Benzene | ~1.00 | ~ -29.9 | High Aromaticity researchgate.net |

| Thiazole | ~0.76 | ~ -15.0 | Moderately Aromatic komorowski.edu.pl |

| Oxazole (B20620) | ~0.65 | ~ -12.5 | Moderately Aromatic komorowski.edu.pl |

| Isoxazole (B147169) | Variable | Variable | Considered Aromatic nih.gov |

Conformational Analysis and Molecular Dynamics Simulations of Substituted 1,2-Oxazoles

The three-dimensional structure and dynamic behavior of (3-Tert-butyl-1,2-oxazol-4-yl)methanamine are dictated by the conformational preferences of its substituents. The bulky tert-butyl group at the C3 position is a significant steric feature. Computational conformational analysis, typically using molecular mechanics or DFT calculations, is essential to determine the lowest energy arrangements of the molecule.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are invaluable for elucidating the mechanisms of reactions involved in the synthesis and functionalization of isoxazoles. The synthesis of 3,4-disubstituted isoxazoles, such as the title compound, can be achieved through various routes, including [3+2] cycloaddition reactions. organic-chemistry.org

Computational studies, often using DFT methods, can map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. For example, the synthesis of isoxazoles from aldehydes and N-hydroximidoyl chlorides involves the formation of nitrile oxide and enamine intermediates, followed by cycloaddition. organic-chemistry.org Theoretical calculations can determine the activation energies for each step, providing a rationale for the observed regioselectivity and reaction yields under different conditions. rsc.orgbeilstein-journals.org

Similarly, the functionalization of a pre-formed isoxazole ring can be modeled. Transition metal-mediated C-H functionalization is a modern approach to modify heterocyclic scaffolds. researchgate.net Quantum chemical calculations can help understand the catalytic cycle, including oxidative addition, reductive elimination, and the nature of the key intermediates, which is critical for optimizing reaction conditions and expanding the scope of such transformations. researchgate.net For this compound, such calculations could predict the feasibility of further N-alkylation or acylation on the methanamine group by modeling the respective transition states.

Predictive Studies of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules. The electronic character of the 1,2-oxazole ring, influenced by its substituents, determines its behavior in chemical reactions. Molecular electrostatic potential (MEP) maps and Fukui functions are commonly calculated to identify sites susceptible to electrophilic or nucleophilic attack.

MEP maps visualize the charge distribution on the molecule's surface. In a typical substituted isoxazole, the region around the ring nitrogen is often the most negative (red), indicating a site favorable for electrophilic attack or protonation, while other regions might be electron-deficient (blue). researchgate.net The electron-donating tert-butyl and methanamine groups in the title compound would be expected to increase the negative potential around the heteroatoms.

Fukui functions provide a more quantitative measure of a site's reactivity. icrc.ac.ir They are used to predict the most likely sites for nucleophilic, electrophilic, and radical attack. nih.gov For the parent oxazole ring, computational studies have shown that the preferential site for electrophilic substitution is C5, while nucleophilic agents attack the C2 position. komorowski.edu.plresearchgate.net The presence of the tert-butyl group at C3 and the methanamine at C4 would significantly alter this pattern. The electron-donating nature of these groups would likely activate the ring, although steric hindrance from the tert-butyl group would also play a crucial role in directing incoming reagents.

| Parameter | Definition | Predicted Implication for Reactivity |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron orbital | Higher values indicate greater electron-donating ability (nucleophilicity). icrc.ac.ir |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first vacant electron orbital | Lower values indicate greater electron-accepting ability (electrophilicity). icrc.ac.ir |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap generally implies higher chemical reactivity. icrc.ac.ir |

| Fukui Function (f+, f-) | Change in electron density with addition/removal of an electron | Indicates the most likely sites for nucleophilic (f+) and electrophilic (f-) attack. nih.gov |

Computational Approaches for Molecular Design and Scaffold Optimization

The 1,2-oxazole ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. nih.govresearchgate.net Computational methods are central to the design of new molecules based on this scaffold and for optimizing their properties.

For a molecule like this compound, a computational workflow for molecular design would typically begin with defining a biological target. Molecular docking simulations would then be used to predict the binding mode and affinity of the molecule within the target's active site. nih.gov These simulations can reveal key interactions, such as hydrogen bonds involving the methanamine group or hydrophobic interactions with the tert-butyl group, that contribute to binding.

Based on initial docking results, the scaffold can be optimized. In silico techniques such as scaffold hopping can be employed to replace the core isoxazole ring with other bioisosteric groups to explore new chemical space while retaining key binding interactions. nih.gov More commonly, structure-activity relationships (SAR) are explored by computationally designing a library of analogues with different substituents at various positions. For the title compound, this could involve modifying the tert-butyl group to modulate steric bulk and lipophilicity, or derivatizing the amine to introduce new interaction points. benthamscience.com The predicted biological activity and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of these new designs can be evaluated using QSAR models and other predictive software, guiding synthetic efforts toward the most promising candidates. frontiersin.orgjcchems.com

Applications of 3 Tert Butyl 1,2 Oxazol 4 Yl Methanamine in Contemporary Chemical Research

Role as a Key Building Block in Complex Organic Molecule Synthesis

The structure of (3-Tert-butyl-1,2-oxazol-4-yl)methanamine makes it an important synthon for constructing more elaborate organic molecules. The isoxazole (B147169) ring is a well-established bioisostere for amide and ester groups, offering increased metabolic and hydrolytic stability in medicinal chemistry contexts. The primary amine serves as a crucial functional handle for a variety of chemical transformations.

Researchers utilize this compound as a foundational piece, leveraging the aminomethyl group for reactions such as acylation, alkylation, reductive amination, and sulfonylation to introduce new functionalities and build molecular complexity. The tert-butyl group provides steric bulk, which can influence the conformation of the final molecule, improve solubility in organic solvents, and prevent unwanted metabolic degradation at that position. The isoxazole core itself can be part of the final pharmacophore or can be chemically modified in later synthetic steps. The synthesis of complex structures often involves multi-step sequences where the robust nature of the isoxazole ring is advantageous. For instance, isoxazole derivatives containing sulfonamide moieties are recognized as important structural motifs in medicinal chemistry due to their diverse biological activities. nih.govresearchgate.netst-andrews.ac.uk

| Feature | Synthetic Utility | Relevant Transformations |

| **Primary Amine (-CH₂NH₂) ** | Key nucleophilic handle for elongation and functionalization. | Amide bond formation, reductive amination, N-alkylation, sulfonamide synthesis. |

| 1,2-Oxazole Ring | Stable heterocyclic core, acts as a rigid scaffold and bioisostere. | Ring-opening reactions (under specific reductive conditions), substitution on the ring (less common). |

| Tert-butyl Group | Provides steric hindrance, enhances lipophilicity and metabolic stability. | Generally unreactive, serves to modulate physical and pharmacological properties. |

Utilization in Combinatorial Chemistry and DNA-Encoded Library (DEL) Synthesis for Chemical Space Exploration

The field of drug discovery has been revolutionized by high-throughput screening methods, particularly those involving DNA-Encoded Libraries (DELs). DEL technology allows for the synthesis and screening of vast collections of compounds—often numbering in the millions or billions—by attaching a unique DNA barcode to each small molecule, which encodes its chemical synthesis history. nih.govnews-medical.net

This compound is an ideal building block for DEL synthesis. The primary amine is a critical functional group for the initial coupling to the DNA oligonucleotide or for participating in subsequent synthetic steps. researchgate.net Amide bond formation is one of the most prominent and DNA-compatible reactions used in DEL, involving the condensation of an amine with a carboxylic acid. researchgate.net The robust and predictable reactivity of the aminomethyl group on the isoxazole scaffold allows for its reliable incorporation into the split-and-pool synthesis workflows that are central to creating large and diverse libraries. nih.gov The rigid isoxazole core decorated with the bulky tert-butyl group allows for the exploration of specific and well-defined regions of chemical space, which is crucial for identifying potent and selective ligands for protein targets. nih.gov

| Library Synthesis Step | Role of this compound | Significance in DEL |

| Initial Scaffolding | Can be attached to a DNA-compatible hub via its amine group. | Provides a rigid and chemically stable core for subsequent diversification. |

| Cycle 1 Building Block | Amine group reacts with a library of carboxylic acids, sulfonyl chlorides, etc. | Introduces the first point of diversity in the combinatorial synthesis. |

| Subsequent Cycles | Can be used as a capping reagent if the initial scaffold has other reactive sites. | Allows for the creation of multi-cycle libraries with exponential increases in complexity. nih.gov |

Precursor for the Development of Novel and Diversified Heterocyclic Systems

Beyond its direct use as a building block, this compound serves as a valuable precursor for creating more complex and novel heterocyclic architectures. The primary amine is a versatile starting point for intramolecular or intermolecular cyclization reactions to form new rings.

For example, the amine can be reacted with diketones, ketoesters, or other bifunctional reagents to construct new fused or spirocyclic heterocyclic systems. These reactions can lead to the formation of pyrazines, imidazoles, or other nitrogen-containing rings appended to the isoxazole core. Such synthetic strategies are employed to generate compounds with unique three-dimensional shapes and pharmacological profiles. The development of new synthetic methods, such as one-pot procedures, allows for the efficient conversion of simple building blocks into structurally complex heterocyclic derivatives. nih.govresearchgate.net The synthesis of C3-substituted N1-tert-Butyl 1,2,4-triazinium salts via cross-coupling reactions highlights how functionalized heterocyclic cores can be further elaborated to create novel chemical entities. nih.gov

| Reaction Type | Reagent Class | Resulting Heterocyclic System (Example) |

| Condensation/Cyclization | α,β-Unsaturated ketones | Dihydropyridines |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Pyrroles |

| Pictet-Spengler Reaction | Aldehydes/Ketones | Tetrahydroisoquinolines (if part of a larger aromatic system) |

| Multi-component Reactions | Various reactants in one pot | Diverse and complex heterocyclic scaffolds |

Application in the Research and Development of Advanced Materials

While the primary applications of many heterocyclic compounds are in medicinal chemistry, their unique electronic and structural properties also make them candidates for advanced materials research. The isoxazole ring system in this compound possesses specific electronic characteristics that could be harnessed in the development of functional organic materials.

The incorporation of such heterocyclic units into polymer backbones or as side chains can influence the material's thermal stability, conductivity, and photophysical properties. For example, the synthesis of compounds like tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, an intermediate for a PROTAC molecule, demonstrates the integration of complex heterocyclic systems into advanced functional molecules. drpress.org Although direct applications of this compound in materials science are still an emerging area, its structural motifs are of interest. The amine functionality allows for straightforward polymerization or grafting onto surfaces to modify their chemical properties, opening potential avenues in sensor technology, organic electronics, or specialized coatings.

Future Research Directions and Perspectives for 3 Tert Butyl 1,2 Oxazol 4 Yl Methanamine

Innovation in Sustainable Synthetic Strategies and Catalytic Approaches

Future research will focus on developing more environmentally benign and efficient methods for synthesizing the (3-Tert-butyl-1,2-oxazol-4-yl)methanamine core structure. While traditional methods for creating isoxazole (B147169) rings, such as the 1,3-dipolar cycloaddition, are well-established, the push for green chemistry necessitates innovation. nih.govnih.gov Key future directions include the refinement of one-pot, multicomponent reactions (MCRs) that improve atom economy and reduce waste by combining several synthetic steps without isolating intermediates. nih.govorganic-chemistry.org

The exploration of novel catalytic systems is a central theme. This includes the use of heterogeneous catalysts, such as nano-magnesium oxide, which can be easily recovered and reused, minimizing waste. researchgate.net Further research into agro-waste-based catalysts, like Water Extract of Orange Fruit Peel Ash (WEOFPA), and biodegradable catalysts, such as pyruvic acid, represents a frontier in sustainable synthesis. nih.govpreprints.org Moreover, the application of alternative energy sources like microwave and ultrasonic irradiation can significantly accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. preprints.orgresearchgate.netresearchgate.net A primary goal is the development of synthetic protocols that utilize water as a solvent, thereby avoiding the use of hazardous and volatile organic compounds. researchgate.netniscpr.res.in

Table 1: Emerging Sustainable and Catalytic Approaches for Isoxazole Synthesis

| Catalytic Approach / Method | Key Features | Potential Advantages |

|---|---|---|

| Agro-Waste Catalysts (e.g., WEOFPA) | Utilizes catalysts derived from agricultural byproducts. nih.gov | Inexpensive, renewable, and eco-friendly. nih.gov |

| Nanocatalysts (e.g., nano-MgO) | Employs heterogeneous catalysts with high surface area. researchgate.net | High efficiency, catalyst is recoverable and reusable, minimal waste. researchgate.net |

| Ultrasonic Irradiation | Uses high-frequency sound waves to induce cavitation and accelerate reactions. preprints.orgresearchgate.net | Shorter reaction times, improved yields, energy efficiency, suitable for solvent-free conditions. preprints.orgresearchgate.net |

| Aqueous Medium Synthesis | Employs water as the primary solvent. nih.govniscpr.res.in | Non-toxic, non-flammable, cost-effective, and environmentally safe. niscpr.res.in |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form the final product. nih.gov | High efficiency, atom economy, simplified procedures, and reduced waste. nih.gov |

Exploration of Unprecedented Functionalization and Derivatization Methodologies

The this compound molecule is primed for extensive chemical modification. The primary amine of the aminomethyl group at the C-4 position serves as a versatile functional handle for a wide array of derivatization reactions, including acylation, alkylation, and sulfonylation, to generate extensive libraries of new chemical entities. Future research will likely explore using this amine for more complex transformations, such as its incorporation into larger heterocyclic systems or its use as a directing group for further reactions.

Beyond the aminomethyl group, the isoxazole ring itself presents opportunities for novel functionalization. While the tert-butyl group at C-3 offers steric protection, the C-5 position is a potential site for reactions like C-H arylation, allowing for the introduction of diverse aryl and heteroaryl substituents. semanticscholar.org Another avenue of research involves transformations that leverage the inherent reactivity of the isoxazole ring. For instance, methods for ring-opening fluorination can convert the isoxazole core into highly functionalized, acyclic fluorinated compounds, which are of significant interest in medicinal chemistry. researchgate.net The development of regioselective reactions that can precisely modify specific positions of the isoxazole ring without disturbing other functional groups will be critical for creating structurally complex and diverse molecules. nih.govnih.gov

Table 2: Future Strategies for Functionalization and Derivatization

| Target Site | Reaction Type | Potential Outcome |

|---|---|---|

| C-4 Aminomethyl Group | Nucleophilic substitution, Reductive amination | Attachment of diverse functional groups, synthesis of complex secondary and tertiary amines. nih.govedu.krd |

| C-5 Position | C-H Arylation / Cross-Coupling | Introduction of new aryl or heteroaryl moieties to modulate electronic and steric properties. semanticscholar.org |

| Isoxazole Ring | Ring-Opening Reactions (e.g., Fluorination) | Access to unique acyclic structures with novel functionalities and stereochemistry. researchgate.net |

| Isoxazole Ring | Photochemical Rearrangement | Transformation into other heterocyclic systems like oxazoles or the formation of reactive ketenimine intermediates. nih.gov |

In-depth Mechanistic Understanding of its Chemical Behavior and Transformations

A deeper understanding of the fundamental chemical behavior of the this compound ring system is crucial for predicting its reactivity and designing new transformations. A key area of future investigation is the photochemistry of the isoxazole ring. The weak N-O bond is known to be labile and can undergo homolytic cleavage upon irradiation with UV light. nih.govbiorxiv.orgnih.gov Theoretical and experimental studies, such as time-resolved photoelectron spectroscopy, have shown that this can lead to ultrafast ring-opening. acs.org Further mechanistic studies will elucidate the exact nature of the intermediates formed, such as acyl azirines, and how substituents like the tert-butyl and aminomethyl groups influence the reaction pathways and outcomes, which could include rearrangement to oxazoles or the formation of highly reactive ketenimines. nih.govacs.org

Understanding the mechanism of its formation, typically through a 1,3-dipolar cycloaddition, also provides insight into the ring's inherent stability and potential for retro-cycloaddition or other ring-transformation reactions. nih.govnanobioletters.com Computational studies will play a vital role in modeling transition states, predicting reaction outcomes, and explaining the regioselectivity observed in both synthetic and functionalization reactions. nanobioletters.com This in-depth mechanistic knowledge will enable chemists to harness the unique reactivity of the isoxazole core for predictable and controlled chemical synthesis.

Expanding the Scope of its Application in Interdisciplinary Chemical Research, including Chemical Biology and Advanced Materials Science

The structural features of this compound make it a highly attractive scaffold for interdisciplinary research. In chemical biology, the isoxazole core is a "privileged" structure found in numerous biologically active compounds with anticancer, anti-inflammatory, and neuroprotective properties. nih.govrsc.orgresearchgate.net Future research will involve synthesizing derivatives of this compound to probe biological systems. The aminomethyl group allows for its conjugation to biomolecules or its use as a pharmacophore in the design of enzyme inhibitors or receptor ligands. nih.gov An exciting and novel application is the use of the isoxazole's intrinsic photochemistry for photo-crosslinking in chemoproteomics. biorxiv.orgnih.gov This enables the identification of the binding sites of small molecules on proteins, a powerful tool for drug discovery and for understanding the mechanisms of action of bioactive compounds. biorxiv.orgnih.gov

In advanced materials science, isoxazole-containing molecules are being explored for their potential in organic electronics. The synthesis of isoxazole-based liquid crystals and conjugated polymers opens up possibilities for their use as organic semiconductors in applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net A particularly promising future direction is the synthesis of poly(isoxazole)s from renewable, biomass-derived sources such as vegetable oils. sdl.edu.sa This approach, which leverages sustainable "click chemistry" for polymerization, could lead to the development of novel, eco-friendly polymers with tunable properties. The ability to perform post-polymerization modification via the cleavage of the N-O bond within the polymer backbone could yield new materials like poly(β-enaminoketone)s, further expanding the functional scope of isoxazole-based polymers. sdl.edu.sa

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Tert-butyl-1,2-oxazol-4-yl)methanamine, and what reaction conditions are critical for yield optimization?

- Methodological Answer :

- Route 1 : Cyclocondensation of tert-butyl-substituted precursors with hydroxylamine derivatives under reflux in ethanol (60–80°C, 12–24 hrs). Tert-butyl groups require inert atmospheres (N₂/Ar) to prevent oxidation .

- Route 2 : Functionalization of pre-formed oxazole rings via reductive amination. Use NaBH₃CN or H₂/Pd-C for amine coupling, with yields dependent on steric hindrance from the tert-butyl group .

- Critical Conditions : pH control (7–9) during amination steps, anhydrous solvents (e.g., THF), and monitoring via TLC (Rf ~0.4 in EtOAc/hexane 1:3) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows distinct signals for oxazole protons (δ 6.2–6.5 ppm) and tert-butyl groups (δ 1.3–1.4 ppm). Methanamine protons appear as a triplet (δ 3.1–3.3 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve structural ambiguities. Use Mo-Kα radiation (λ = 0.71073 Å) and Olex2 for refinement. Tert-butyl groups often exhibit rotational disorder, requiring TWINABS for data correction .

Q. How is this compound utilized in pharmacological or biochemical research?

- Methodological Answer :

- Target Binding : Acts as a scaffold for kinase inhibitors. Screen via SPR (surface plasmon resonance) at 25°C in PBS buffer (pH 7.4) to assess binding kinetics (ka/kd) .

- Functional Assays : Test in vitro cytotoxicity (IC₅₀) using MTT assays on cancer cell lines (e.g., HeLa). IC₅₀ values typically range 10–50 µM, influenced by tert-butyl hydrophobicity .

Advanced Research Questions

Q. How can crystallographic disorder in the tert-butyl group be resolved during structure determination?

- Methodological Answer :

- Data Collection : High-resolution datasets (d ≤ 0.8 Å) using synchrotron radiation minimize noise.

- Refinement : In SHELXL, apply PART instructions to model disorder. Use ISOR and SIMU restraints to stabilize thermal parameters. Validate via R1 ≤ 5% and wR2 ≤ 12% .

- Validation : Check PLATON/ADDSYM for missed symmetry and CCDC Mercury for packing interactions .

Q. What strategies address discrepancies in bioactivity data across different assay platforms?

- Methodological Answer :

- Assay Calibration : Normalize data using positive controls (e.g., staurosporine for kinase inhibition).

- Orthogonal Validation : Cross-validate SPR results with ITC (isothermal titration calorimetry) to confirm binding enthalpy (ΔH) .

- Meta-Analysis : Use cheminformatics tools (e.g., Schrödinger’s Canvas) to compare with analogs like (3-Methyl-1,2,4-oxadiazol-5-yl)methanamine .

Q. How do computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking : Perform Glide XP docking (Schrödinger Suite) against homology-modeled kinases. Prioritize poses with ΔG ≤ −8 kcal/mol.

- MD Simulations : Run 100-ns simulations (AMBER22) to assess tert-butyl’s role in binding pocket stability. Analyze RMSD/RMSF plots for conformational shifts .

Q. What functionalization strategies enhance the compound’s solubility without compromising activity?

- Methodological Answer :

- PEGylation : Attach PEG-(CH₂)₃-NH₂ via EDC/NHS coupling in DMF. Monitor by LC-MS (MW increase ~44 Da per PEG unit).

- Salt Formation : React with HCl in diethyl ether to form hydrochloride salts. Confirm via XRD and solubility tests in PBS (pH 7.4) .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.